molecular formula C8H12O4 B1616635 2-Propenoic acid, polymer with ethyl 2-propenoate CAS No. 25085-35-2

2-Propenoic acid, polymer with ethyl 2-propenoate

Cat. No. B1616635
CAS RN: 25085-35-2
M. Wt: 172.18 g/mol
InChI Key: XHIOOWRNEXFQFM-UHFFFAOYSA-N
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Description

2-Propenoic acid, polymer with ethyl 2-propenoate is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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properties

CAS RN

25085-35-2

Product Name

2-Propenoic acid, polymer with ethyl 2-propenoate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C5H8O2.C3H4O2/c1-3-5(6)7-4-2;1-2-3(4)5/h3H,1,4H2,2H3;2H,1H2,(H,4,5)

InChI Key

XHIOOWRNEXFQFM-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C.C=CC(=O)O

Canonical SMILES

CCOC(=O)C=C.C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A coating solution for protective layer on the back side was prepared by mixing 50 g of gelatin, 0.2 g of sodium polystyrenesulfonate, 2.4 g of N,N-ethylenebis(vinylsulfonacetamide), 1 g of sodium tert-octylphenoxyethoxyethanesulfonate, 30 mg of benzisothiazolinone, 37 mg of a fluorine-containing surfactant (F-1: potassium salt of N-perfluorooctylsulfonyl-N-propylalanine), 150 mg of a fluorine-containing surfactant (F-2: polyethylene glycol mono(N-perfluorooctylsulfonyl-N-propyl-2-aminoethyl) ether [average polymerization degree of ethylene oxide: 15]), 64 mg of a fluorine-containing surfactant (F-3), 32 mg of a fluorine-containing surfactant (F-4), 10 mg of a fluorine-containing surfactant (F-7), 5 mg of a fluorine-containing surfactant (F-8), 8.8 g of acrylic acid/ethyl acrylate copolymer (copolymerization ratio: 5/95 by weight), 0.6 g of Aerosol-OT (produced by American Cyanamid Co.), a liquid paraffin emulsion containing 1.8 g of liquid paraffin and 950 ml of water in a vessel kept at 40° C.
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
reactant
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Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
sodium tert-octylphenoxyethoxyethanesulfonate
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
30 mg
Type
reactant
Reaction Step Four
Quantity
37 mg
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
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[Compound]
Name
N-perfluorooctylsulfonyl-N-propylalanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mg
Type
reactant
Reaction Step Five
[Compound]
Name
polyethylene glycol mono(N-perfluorooctylsulfonyl-N-propyl-2-aminoethyl) ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
64 mg
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Into a 1-L reactor, 500 g of a propylene-α-olefin copolymer (“Tafmer XR110T” (tradename) manufactured by Mitsui Chemicals, Inc.) was introduced, which was then stirred for 2 h after the inner temperature was raised up to 390° C., to obtain a double bond-terminated propylene-α-olefin copolymer. The content of the terminal double bond was 188.7 μmol/g. (2) Into a reactor, were charged 100 parts by weight of the double bond-terminated propylene-α-olefin copolymer produced in the step (1), 300 parts by weight of xylene and 4.3 parts by weight of thio-S-acetic acid. After fully replacing the inner atmosphere with nitrogen, 0.1 part by weight of 2,2′-azobisisobutyronitrile was added. The reaction was allowed to proceed at 90° C. for 2 h, to produce a thioacetyl-terminated propylene-α-olefin copolymer. The content of the terminal thioacetyl group was 179.2 μmol/g and the degree of addition was 95%. (3) Into a mixed solvent of 120 parts by weight of xylene and 30 parts by weight of n-butanol, 100 parts by weight of the thioacetyl-terminated propylene-α-olefin copolymer produced in the step (2) was dissolved. After adding 5.7 parts by weight of a 4% solution of sodium hydroxide in n-butanol to the solution, the reaction was allowed to proceed for one hour at the toluene refluxing temperature, to produce a mercapto-terminated propylene-α-olefin copolymer. The content of the terminal mercapto group was 175.6 μmol/g, and the degree of reaction was 98%. (4) Into 150 parts by weight of xylene, 100 parts by weight of the mercapto-terminated propylene-α-olefin copolymer produced in the step (3) was dissolved. After adding 90 parts by weight of ethyl acrylate and 10 parts by weight of acrylic acid to the solution, 1,1′-azobis(cyclohexane-1-carbonitrile) was further added in a nitrogen atmosphere at 90° C. in an amount such that the rate of polymerization was about 10% per hour. The reaction was stopped at the time when the degree of polymerization reached 95%. By removing the solvent in a vacuum dryer, a diblock copolymer (I-1) (hereinafter referred to merely as “block copolymer (I-1)”) composed of a propylene-α-olefin copolymer block (A1) and an ethyl acrylate-acrylic acid copolymer block (B1) (ethyl acrylate:acrylic acid=90:10 by weight) was obtained. The number-average molecular weight was 5,300 for the polymer block (A1), 4,500 for the polymer block (B1), and 9,800 for the block copolymer (I-1). The melting point of the block copolymer (I-1) was 103° C. (5) In a 0.5-L reactor equipped with a stirrer and a condenser, 50 g of the block copolymer (I-1) was dissolved in 250 g of xylene at 100° C. Then, 300 g of a 0.1% aqueous solution of sodium hydroxide was added to the solution from a dropping funnel over one hour, to prepare a xylene-water suspension. By removing xylene in the suspension by distillation, a crude aqueous emulsion was obtained. Into a pressure reaction vessel, 300 g of the crude aqueous emulsion (resin content: 50 g) and 3.9 g of 28% ammonia water were charged, and the contents was stirred at 160° C. for one hour. After stirring, the mixture was cooled to room temperature to obtain an aqueous dispersion (I-1). The dispersed matter in the aqueous dispersion (I-1) was spherical, having an average particle size of 0.3 μm. The aqueous dispersion (I-1) was kept stable without change in the particle size even after allowed to stand for one week.
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0 (± 1) mol
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0 (± 1) mol
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